molecular formula C9H12N2O2 B3166069 Ethyl 1-allyl-1H-imidazole-4-carboxylate CAS No. 906757-88-8

Ethyl 1-allyl-1H-imidazole-4-carboxylate

Cat. No.: B3166069
CAS No.: 906757-88-8
M. Wt: 180.2 g/mol
InChI Key: DRSXUZLTWOMCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-allyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl ester group at the 4-position and an allyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl imidazole-4-carboxylate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-allyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds for substitution reactions.

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-allyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.

Comparison with Similar Compounds

    Ethyl imidazole-4-carboxylate: Lacks the allyl group, making it less reactive in certain substitution reactions.

    1-Allyl-1H-imidazole-4-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.

    1-Methyl-1H-imidazole-4-carboxylate: Substituted with a methyl group instead of an allyl group, leading to different chemical properties.

Uniqueness: Ethyl 1-allyl-1H-imidazole-4-carboxylate is unique due to the presence of both the allyl and ethyl ester groups, which confer distinct reactivity and solubility properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

ethyl 1-prop-2-enylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-5-11-6-8(10-7-11)9(12)13-4-2/h3,6-7H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSXUZLTWOMCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-allyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-allyl-1H-imidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-allyl-1H-imidazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-allyl-1H-imidazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-allyl-1H-imidazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-allyl-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.